molecular formula C22H24N2O4 B584983 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 CAS No. 1346599-01-6

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8

Cat. No.: B584983
CAS No.: 1346599-01-6
M. Wt: 388.493
InChI Key: HYDKRRWQLHXDEN-MMBGVTJSSA-N
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Description

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is a deuterated derivative of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is primarily used in scientific research and synthetic intermediates. It is characterized by its unique structure, which includes two quinolinone moieties connected by a butane linker. The deuterium atoms in the compound are often used to study reaction mechanisms and metabolic pathways due to their isotopic labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2(1H)-quinolinone derivatives.

    Formation of the Butane Linker: The quinolinone derivatives are then linked using a butane-d8 diol under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation: Large quantities of starting materials are prepared and purified.

    Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Employed in studies involving isotopic labeling to track metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: The non-deuterated version of the compound.

    Quinolinone Derivatives: Compounds with similar quinolinone moieties but different linkers.

    Tetrahydroquinoline Derivatives: Reduced forms of quinolinone derivatives.

Uniqueness

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 is unique due to its deuterium labeling, which provides valuable information in mechanistic studies and metabolic tracking. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research .

Properties

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKRRWQLHXDEN-MMBGVTJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747140
Record name 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-01-6
Record name 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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